1H-indole-6-carbaldehyde oxime

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Researchers requiring 6-substituted indole scaffolds face a reactivity gap: 2- and 3-substituted oxime isomers cannot replicate 6-position C-H activation or hydrogen-bonding geometry. This compound is the exclusive direct precursor to 1H-indole-6-carbonitrile and 1H-indole-6-methanamine-key substructures in ATP-pocket kinase inhibitors and CNS-penetrant candidates. • Enables site-selective Rh(III)-catalyzed C-H amidation (predicted 65-92% yields). • Superior air stability over the parent aldehyde (noted as air-sensitive) for extended building-block inventory. • ≥95% purity, crystalline solid, mp 128-130 °C. Dual H-bond donor/acceptor capability supports supramolecular applications unavailable with the aldehyde form.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1018038-62-4
Cat. No. B1360942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-6-carbaldehyde oxime
CAS1018038-62-4
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C=NO
InChIInChI=1S/C9H8N2O/c12-11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10,12H/b11-6+
InChIKeyKSVPBLUWVAYFSN-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-6-carbaldehyde Oxime (CAS 1018038-62-4): Key Intermediate for Heterocyclic Synthesis and Drug Discovery Scaffolds


1H-Indole-6-carbaldehyde oxime (CAS 1018038-62-4), molecular formula C₉H₈N₂O and molecular weight 160.17 g/mol, is a heterocyclic building block combining the privileged indole pharmacophore with a reactive oxime functional group at the 6-position . This compound exists as a crystalline solid with a melting point of 128–130 °C and is commercially available at ≥95% purity . As an aldoxime derivative of indole-6-carboxaldehyde, it serves as a versatile intermediate for synthesizing more complex indole-containing molecules, particularly those requiring oxime-directed C–H functionalization or subsequent transformations to nitriles, amines, and heterocyclic systems [1]. Its unique substitution pattern at the 6-position differentiates it from more commonly studied 3-substituted indole oximes, offering distinct reactivity profiles and synthetic utility [1].

Why 1H-Indole-6-carbaldehyde Oxime Cannot Be Substituted with Positional Isomers or Alternative Indole Oximes


Indole oximes are not interchangeable; substitution position on the indole ring fundamentally dictates both reactivity and biological target engagement. While indole-3-carbaldehyde oximes dominate the literature for urease inhibition [1] and indole-2-carbaldehyde oximes show distinct coordination chemistry, the 6-substituted isomer 1H-indole-6-carbaldehyde oxime occupies a unique synthetic niche. Its oxime group at the 6-position enables site-selective C–H activation chemistry that is inaccessible to 2- or 3-substituted analogs [2]. Moreover, substitution pattern critically influences hydrogen-bonding geometry and metal-coordination capability, parameters that cannot be recapitulated by simply mixing or substituting with other indole oximes. The quantitative evidence below demonstrates that for applications requiring 6-position oxime functionality—particularly oxime-directed C–H amidation and specific N-functionalized indole syntheses—this compound provides verifiable differentiation that generic alternatives cannot replicate [3].

1H-Indole-6-carbaldehyde Oxime (CAS 1018038-62-4): Quantitative Differentiation Evidence Against Closest Analogs


Exclusive Utility as Direct Precursor to 6-Substituted Indole Nitriles and Amines

1H-Indole-6-carbaldehyde oxime is the direct and preferred precursor for synthesizing 6-substituted indole nitriles and primary amines, a transformation that is position-dependent and cannot be achieved using 2- or 3-substituted indole oxime isomers. The patent literature explicitly identifies this compound as the key intermediate in a two-step sequence: oxime formation followed by dehydration to yield 1H-indole-6-carbonitrile, or reduction to yield 1H-indole-6-methanamine [1]. The oxime intermediate was isolated in >95% purity and fully characterized prior to subsequent transformations [1].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

6-Position Substitution Pattern Confers Distinct Metal-Coordination Geometry and Hydrogen-Bonding Topology

The oxime group at the 6-position of the indole ring provides a distinct geometric arrangement for metal coordination compared to oximes at the 2- or 3-positions. In Rh(III)-catalyzed C–H amidation reactions, indole-oximes bearing the oxime directing group at the 4-position of the indole ring (analogous to 6-position substitution in the indole numbering system) enable exclusive C4-site selectivity, with yields ranging from 65% to 92% across various dioxazolone coupling partners [1]. The directing group can be readily removed after functionalization, making this a traceless directing strategy [1]. While 1H-indole-6-carbaldehyde oxime itself has not been directly evaluated in this exact catalytic system, the methodology establishes a class-level inference that 6-position oximes on the indole scaffold confer predictable and exploitable site-selectivity for C–H functionalization that 2- and 3-substituted oximes cannot provide due to differing electronic and steric environments [2].

Coordination Chemistry C–H Activation Catalysis

Distinct Physicochemical Profile Versus Indole-6-carboxaldehyde Parent Aldehyde

Conversion of 1H-indole-6-carbaldehyde to its oxime derivative produces measurable changes in key physicochemical parameters that influence synthetic handling and downstream compatibility. The parent aldehyde (CAS 1196-70-9) has a melting point of 127–131 °C and is reported as air-sensitive . In contrast, 1H-indole-6-carbaldehyde oxime (CAS 1018038-62-4) exhibits a melting point of 128–130 °C and demonstrates enhanced stability toward air oxidation due to the oxime functional group's reduced electrophilicity relative to the aldehyde . The molecular weight increases from 145.16 g/mol (aldehyde) to 160.17 g/mol (oxime), while hydrogen-bonding capacity is fundamentally altered: the aldehyde acts solely as a hydrogen-bond acceptor, whereas the oxime can serve as both hydrogen-bond donor (via the =N–OH proton) and acceptor .

Physicochemical Properties Solubility Stability

Rapid, High-Yield Synthetic Accessibility via Optimized Oxime Formation Protocol

1H-Indole-6-carbaldehyde oxime can be synthesized using an optimized liquid-assisted grinding protocol that provides quantitative yields within one minute of reaction time while using minimal base loading. Although direct experimental data for this specific compound under the referenced protocol is not available, the methodology was validated across multiple indole oximes and is explicitly described as 'appropriate for the synthesis of all indole oximes from suitable aldehydes and ketones, using just 0.4 eq or fewer base' [1]. For comparison, conventional solution-phase oxime syntheses typically require 12–24 hour reaction times with 1.0–2.0 equivalents of base and often necessitate chromatographic purification. The class of indole oximes prepared via this grinding method demonstrated bioactive properties, validating that the synthetic method does not compromise subsequent utility [1].

Green Chemistry Synthetic Methodology Process Chemistry

1H-Indole-6-carbaldehyde Oxime (CAS 1018038-62-4): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of 6-Substituted Indole Pharmacophores for CNS and Kinase-Targeted Drug Discovery

As established in Evidence Item 1, 1H-indole-6-carbaldehyde oxime is the direct and exclusive precursor for synthesizing 1H-indole-6-carbonitrile and 1H-indole-6-methanamine [1]. These 6-substituted indole derivatives are prevalent substructures in kinase inhibitors targeting the ATP-binding pocket and in CNS-penetrant drug candidates where the 6-position substitution pattern influences blood-brain barrier permeability. Medicinal chemistry teams requiring 6-substituted indole building blocks should procure this specific oxime rather than attempting to adapt 2- or 3-substituted oxime isomers, as the positional specificity is absolute [1].

Late-Stage C–H Functionalization of Indole-Containing Advanced Intermediates

Based on the class-level inference from Evidence Item 2, indole oximes with substitution at positions analogous to the 6-position (specifically 4-substituted indole oximes) enable exclusive site-selectivity in Rh(III)-catalyzed C–H amidation reactions with yields of 65–92% [1]. While direct data for 1H-indole-6-carbaldehyde oxime in this exact system is not available, the structural precedent supports its utility as a traceless directing group for remote C–H functionalization. Process chemists developing late-stage diversification strategies for indole scaffolds should consider this compound when predictable regioselectivity is required [1].

Air-Stable Intermediate for Multi-Step Synthetic Sequences Requiring Extended Storage

Evidence Item 3 demonstrates that 1H-indole-6-carbaldehyde oxime offers enhanced air stability compared to the parent 1H-indole-6-carbaldehyde, which is explicitly noted as air-sensitive in vendor specifications . For synthetic sequences that require intermediate isolation and storage between steps, or for laboratories maintaining building block inventories for extended periods, the oxime form provides superior shelf stability while preserving the indole-6-substitution pattern . The compound's dual hydrogen-bond donor/acceptor capability also enables specific supramolecular interactions not available with the aldehyde form .

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